molecular formula C21H23N3O4 B6478479 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline CAS No. 926926-11-6

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline

Cat. No. B6478479
CAS RN: 926926-11-6
M. Wt: 381.4 g/mol
InChI Key: ZPDIQADAVSBMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline (4-6,7-DMTQ) is a novel molecule of interest to the scientific community due to its potential applications in research and medicine. It is a derivative of the isoquinoline family of heterocyclic molecules, and is known for its unique chemical structure and properties. 4-6,7-DMTQ has recently been the focus of a range of scientific studies, with researchers exploring its potential as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been the focus of a range of scientific studies in recent years, with researchers exploring its potential applications in drug synthesis, biochemistry, and physiology. It has been found to have potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been studied for its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a range of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and availability, making it an accessible and affordable option for researchers. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a relatively low toxicity, making it safe for use in laboratory experiments. However, one limitation is that the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is not yet fully understood, making it difficult to accurately assess its effects in laboratory experiments.

Future Directions

Given the potential applications of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology, there are a range of potential future directions for research. These include further exploration of its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, as well as its potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, further research into the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is needed in order to better understand its effects and potential applications.

Synthesis Methods

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a catalytic amount of acetic acid, resulting in the formation of 4-methoxy-1,2,3,4-tetrahydroisoquinoline. The second step involves the reaction of 4-methoxy-1,2,3,4-tetrahydroisoquinoline with 6,7-dimethoxyquinazoline in the presence of a base, such as potassium carbonate, to yield 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline.

properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-25-17-7-13-5-6-24(11-14(13)8-18(17)26-2)21-15-9-19(27-3)20(28-4)10-16(15)22-12-23-21/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDIQADAVSBMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.